N-(4-bromophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-(4-bromophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O3/c1-14-3-2-4-15(11-14)21-25-22(30-26-21)16-5-10-20(29)27(12-16)13-19(28)24-18-8-6-17(23)7-9-18/h2-12H,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEVPPRLTMOZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, which is often synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The bromophenyl group is introduced via electrophilic aromatic substitution, using bromine and a suitable catalyst. The final step involves the coupling of the oxadiazole intermediate with the bromophenyl derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring the 1,2,4-oxadiazole structure. For instance:
- Cytotoxicity Studies : Compounds similar to N-(4-bromophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives with oxadiazole units demonstrated IC50 values in the micromolar range against MCF-7 and HeLa cells .
- Mechanism of Action : The presence of the oxadiazole ring is believed to enhance the interaction with biological targets involved in cell proliferation and apoptosis. The structure activity relationship (SAR) indicates that modifications at specific positions can lead to improved efficacy .
Anticonvulsant Activity
The compound's structural elements suggest potential anticonvulsant properties:
- Picrotoxin-Induced Convulsion Model : Similar compounds have been tested for their anticonvulsant effectiveness using picrotoxin-induced models. These studies indicate that modifications in the molecular structure can significantly impact the anticonvulsant activity .
Structure Activity Relationship (SAR)
The SAR analysis of compounds related to this compound reveals critical insights into how structural variations influence biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Oxadiazole Ring | Enhances anticancer properties |
| Dihydropyridine Framework | Potentially increases anticonvulsant effects |
| Substituents on Phenyl Rings | Modulate selectivity and potency |
Study 1: Synthesis and Evaluation of Oxadiazole Derivatives
A research team synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against human cancer cell lines. The study found that certain derivatives exhibited IC50 values as low as 0.65 µM against MCF-7 cells, indicating strong anticancer potential .
Study 2: Anticonvulsant Screening
In another study focusing on anticonvulsant properties, compounds structurally related to this compound were screened using the picrotoxin model. The results suggested that specific modifications led to enhanced protection against convulsions .
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide
- N-(4-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide
- N-(4-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide
Uniqueness
N-(4-bromophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the oxadiazole ring and the pyridinone moiety also contributes to its distinct properties, making it a valuable compound for various research applications.
Biological Activity
N-(4-bromophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antibacterial, and other pharmacological effects.
Chemical Structure and Properties
The compound features a bromophenyl group , a 1,2,4-oxadiazole ring , and a dihydropyridine moiety , which contribute to its biological properties. The presence of these functional groups allows for interactions with various biological targets.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related oxadiazole derivatives possess cytotoxic activity against multiple cancer cell lines. A study reported that derivatives with similar structures demonstrated IC50 values ranging from 0.26 μM to 0.78 μM against human colorectal (HT-29) and liver (HepG2) cancer cell lines by inhibiting key kinases such as EGFR and CDK2 .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | HT-29 | 0.78 | EGFR Inhibition |
| This compound | HepG2 | 0.26 | CDK2 Inhibition |
Antibacterial Activity
The compound has also shown promising antibacterial activity. Studies on similar oxadiazole derivatives suggest efficacy against Gram-positive and Gram-negative bacteria:
- The minimum inhibitory concentration (MIC) values for related compounds were found to be effective against Staphylococcus aureus and Escherichia coli, indicating potential for development as antibacterial agents .
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <100 |
| Escherichia coli | >125 |
Other Pharmacological Effects
Beyond anticancer and antibacterial properties, compounds with oxadiazole frameworks have been reported to exhibit:
- Anti-inflammatory effects
- Anticonvulsant activity
- Antiviral properties
These effects are attributed to their ability to interact with various biological pathways and enzymes .
Case Studies
Several studies highlight the biological potential of oxadiazole derivatives:
- Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The findings demonstrated a structure–activity relationship where modifications on the oxadiazole ring significantly influenced potency .
- Mechanistic Studies : Another research focused on the mechanism of action of oxadiazole derivatives in cancer treatment, revealing that they induce apoptosis in cancer cells via the mitochondrial pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
